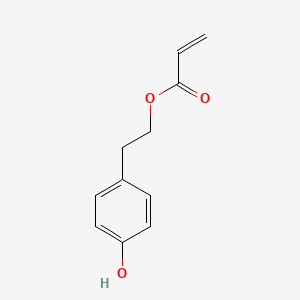
4-Hydroxyphenethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyphenethyl acrylate is an organic compound that belongs to the class of phenethyl acrylates It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acrylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl alcohol with acrylic acid or its derivatives. One common method includes the reaction of 4-hydroxyphenethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the desired ester.
化学反応の分析
Types of Reactions: 4-Hydroxyphenethyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 4-acetoxyphenethyl acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Acetoxyphenethyl acrylate.
Reduction: 4-Hydroxyphenethyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
4-Hydroxyphenethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Biology: The compound has been studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research has explored its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of adhesives, sealants, and other materials that require specific mechanical and chemical properties.
作用機序
The mechanism of action of 4-Hydroxyphenethyl acrylate in biological systems involves its interaction with cellular components. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that can encapsulate drugs or other bioactive molecules, facilitating controlled release.
類似化合物との比較
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl structure but lacks the acrylate group.
Phenethyl acrylate: Lacks the hydroxy group on the phenyl ring.
4-Acetoxyphenethyl acrylate: Contains an acetoxy group instead of a hydroxy group.
Uniqueness: 4-Hydroxyphenethyl acrylate is unique due to the presence of both a hydroxy group and an acrylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |
InChIキー |
YSUGIEHWIVGUDE-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



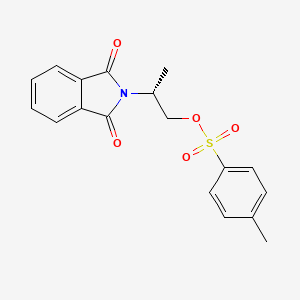

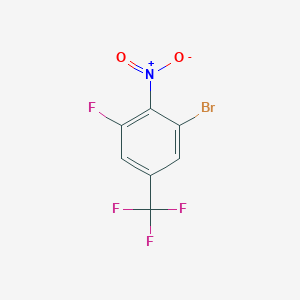
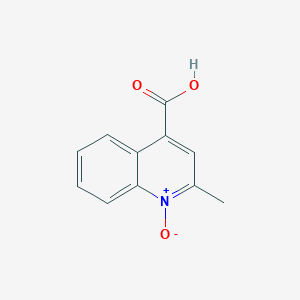
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)




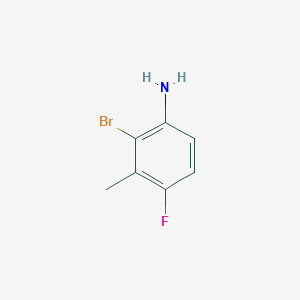

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)

